molecular formula C11H14N2O B2686826 3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine CAS No. 1823932-34-8

3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine

Cat. No.: B2686826
CAS No.: 1823932-34-8
M. Wt: 190.246
InChI Key: GFVIDAYBKVQGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine typically involves multi-step organic reactions. One common method is the Bischler-Napieralski reaction, which is used to form the isoquinoline core. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The spiro-oxetane ring can be introduced through a subsequent cyclization step, often involving the use of a suitable diol and a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

3,4-Dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to the activation or inhibition of various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine]
  • 3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine]-3-one
  • Spiropyrans

Uniqueness

3,4-Dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Unlike its analogs, the presence of the oxetane ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

spiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane]-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVIDAYBKVQGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(COC2)C3=C1C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.